

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Quizartinib

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Compound of Interest

Compound Name: Quizartinib Dihydrochloride

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Introduction

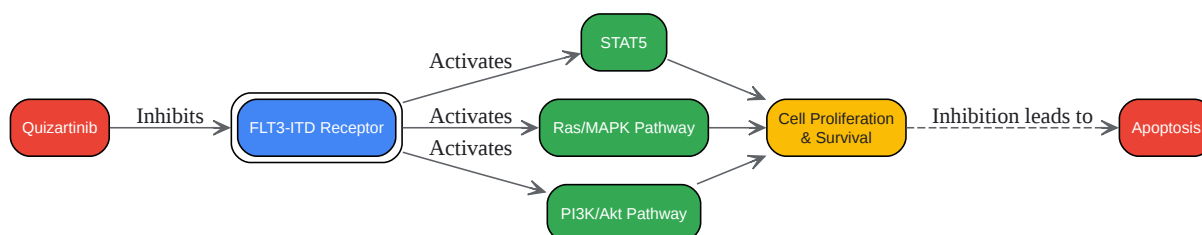
Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It has demonstrated significant clinical activity in patients with acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis.[2][3] The primary mechanism of action of quizartinib involves the inhibition of FLT3 kinase activity, which disrupts downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to apoptosis, or programmed cell death, in FLT3-activated leukemia cells.[1][3]

This document provides detailed application notes and protocols for the analysis of quizartinib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: Quizartinib-Induced Apoptosis

Quizartinib binds to the ATP-binding pocket of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation.[1] This blockade disrupts key downstream

signaling cascades, including the STAT5, Ras/MAPK, and PI3K/Akt pathways, which are critical for the survival and proliferation of leukemic cells.[1] The inhibition of these pro-survival signals ultimately triggers the intrinsic apoptotic pathway.



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Quizartinib's inhibition of FLT3-ITD signaling pathways, leading to apoptosis.

Quantitative Analysis of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

Data Summary Tables

The following tables summarize the dose-dependent effects of quizartinib on apoptosis in various cell lines as determined by flow cytometry.

Table 1: Effect of Quizartinib on Apoptosis in FLT3-ITD Positive AML Cell Lines

Cell Line	Quizartinib Concentration (nM)	Treatment Duration	% Apoptotic Cells (Annexin V+)	Reference
MOLM-13	2	48 hours	Synergistic increase with milademetan	[1][4]
MOLM-14	2	48 hours	Synergistic increase with milademetan	[1][4]
MV-4-11	2	48 hours	Synergistic increase with milademetan	[1][4]
MV4-11	3	48 hours	Increased apoptosis	[5]

Table 2: Dose-Dependent Induction of Apoptosis by Quizartinib in H9c2 Cells

Treatment	% Viable Cells	% Annexin V+/PI+ Cells
DMSO (Control)	~95%	~2%
Quizartinib (2 μ M)	~90%	~4%
Quizartinib (20 μ M)	~75%	~8%

Data in Table 2 are estimations derived from graphical representations in the cited literature and represent approximate values.[6][7]

Table 3: IC50 Values of Quizartinib in Leukemia Cell Lines

Cell Line	FLT3 Status	IC50 (nM)
MOLM-13	FLT3-ITD	Not specified
MV4-11	FLT3-ITD	Not specified

While specific IC50 values for apoptosis were not explicitly tabled in the provided search results, quizartinib is known to have IC50 values in the low nanomolar range for inhibiting FLT3 phosphorylation and cell viability in FLT3-ITD positive cell lines.^[1]

Experimental Protocols

Protocol 1: Induction of Apoptosis with Quizartinib

This protocol describes the treatment of leukemia cell lines with quizartinib to induce apoptosis prior to flow cytometry analysis.

Materials:

- Leukemia cell lines (e.g., MOLM-13, MV-4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Quizartinib (AC220) stock solution (e.g., 10 mM in DMSO)
- DMSO (vehicle control)
- 6-well or 12-well tissue culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed the leukemia cells at a density of 0.5×10^6 cells/mL in the tissue culture plates.
- Prepare serial dilutions of quizartinib in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
- Prepare a vehicle control with the same final concentration of DMSO as the highest quizartinib concentration.
- Add the diluted quizartinib or vehicle control to the corresponding wells.

- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- After incubation, proceed to the Annexin V/PI staining protocol.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol outlines the steps for staining quizartinib-treated cells for apoptosis analysis.

Materials:

- Quizartinib-treated and control cells
- Phosphate-Buffered Saline (PBS), cold
- Annexin V Binding Buffer (1X)
- FITC-conjugated Annexin V
- Propidium Iodide (PI) staining solution
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

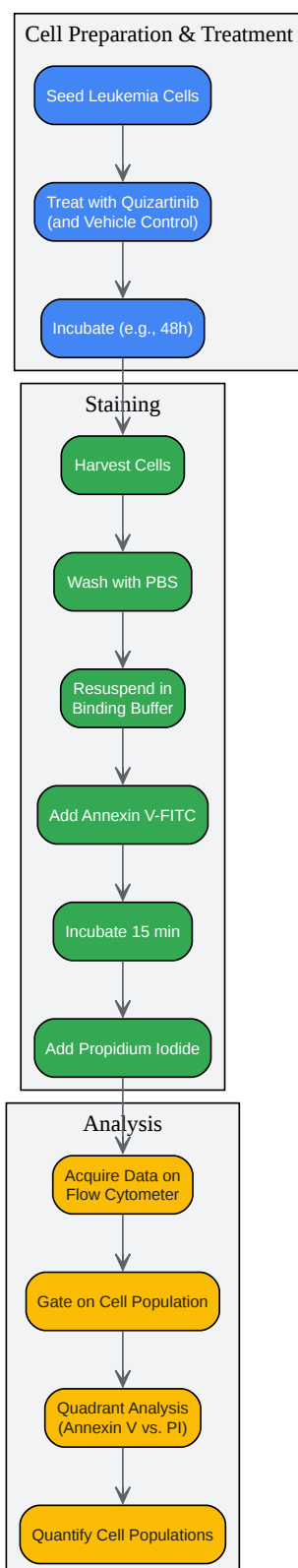
Procedure:

- Harvest the cells from the culture plates, including any floating cells, and transfer them to flow cytometry tubes.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.

- Add 5 μ L of FITC-conjugated Annexin V to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Add 5 μ L of PI staining solution to each tube immediately before analysis.
- Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis:

- Acquire data using a flow cytometer equipped with appropriate lasers and filters for FITC (for Annexin V) and PI.
- Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
- Create a quadrant plot of FITC-Annexin V (x-axis) versus PI (y-axis).
- Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V- / PI-): Live cells
 - Lower-right (Annexin V+ / PI-): Early apoptotic cells
 - Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)



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Experimental workflow for flow cytometry analysis of apoptosis with quizartinib.

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